An In-depth Technical Guide to Potassium trifluoro[(propan-2-yloxy)methyl]boranuide for Advanced Organic Synthesis
An In-depth Technical Guide to Potassium trifluoro[(propan-2-yloxy)methyl]boranuide for Advanced Organic Synthesis
This guide provides an in-depth technical overview of Potassium trifluoro[(propan-2-yloxy)methyl]boranuide, a versatile and stable organoboron reagent. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are seeking to leverage advanced cross-coupling methodologies. This document delves into the synthesis, core applications, and mechanistic underpinnings of this reagent, offering field-proven insights to enhance synthetic strategies.
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates
In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds remains a cornerstone of molecular construction. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction has become preeminent due to the low toxicity of boron byproducts and its remarkable functional group tolerance.[1] However, traditional organoboron reagents like boronic acids and boronate esters suffer from inherent limitations, including instability, potential for protodeboronation, and challenges in purification.[2][3]
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in these transformations.[2][3] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage without special precautions.[4][5] This stability streamlines experimental setup and enhances reproducibility, a critical factor in both academic research and industrial drug development.
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide, also known as Potassium (isopropoxymethyl)trifluoroborate, is a member of the alkoxymethyltrifluoroborate subclass. It offers a unique and powerful tool for the introduction of the isopropoxymethyl moiety—a common structural motif in pharmacologically active compounds and a useful protecting group for alcohols.[4][6] This guide will explore the synthesis and application of this specific reagent, providing the technical details necessary for its successful implementation.
Table 1: Chemical Properties of Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
| Property | Value | Reference |
| CAS Number | 1394048-67-9 | [3][7] |
| Molecular Formula | C₄H₈BF₃KO | [8] |
| Molecular Weight | 180.02 g/mol | [7] |
| Appearance | Off-white solid | [8] |
| Purity | Typically ≥95% | [7] |
Synthesis of Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
The most efficient and practical synthesis of potassium alkoxymethyltrifluoroborates, including the title compound, proceeds via a nucleophilic substitution (SN2) reaction. This method utilizes a common, readily prepared precursor, potassium bromomethyltrifluoroborate, and the corresponding alkoxide.[4][6][9]
The causality behind this synthetic choice is rooted in efficiency and scalability. The starting material, potassium bromomethyltrifluoroborate, can be prepared in large quantities, and the SN2 reaction with sodium isopropoxide is a robust and high-yielding transformation.[4][6]
Caption: General workflow for the synthesis of Potassium trifluoro[(propan-2-yloxy)methyl]boranuide.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates developed by Molander and Canturk.[4]
Materials:
-
Propan-2-ol (3 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (3 equiv.)
-
Potassium bromomethyltrifluoroborate (1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone (for extraction)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous THF (0.2 M relative to the alcohol). Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (3 equiv.) to the cooled THF.
-
Slowly add propan-2-ol (3 equiv.) dropwise to the stirred suspension of NaH in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of sodium isopropoxide.
-
SN2 Reaction: Add potassium bromomethyltrifluoroborate (1 equiv.) to the reaction mixture in one portion.
-
Stir the resulting suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by the consumption of the starting boronate (e.g., by ¹⁹F NMR if available).
-
Workup and Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the THF, yielding a solid residue.
-
The low solubility of the product in common organic solvents necessitates a specific purification strategy.[4][6] Transfer the solid residue to a cellulose thimble and perform a continuous Soxhlet extraction with hot acetone for 24 hours. This selectively extracts the desired product, leaving behind inorganic salts (NaBr, KBr).
-
Concentrate the acetone extract under reduced pressure to yield Potassium trifluoro[(propan-2-yloxy)methyl]boranuide as an off-white solid. The product is typically obtained in excellent yield (75-98% based on analogous compounds).[4][6]
Self-Validating System: The purity of the final product can be readily assessed by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. The crystalline nature of the product and its sharp melting point (if determined) also serve as indicators of purity. The high yields reported for this general procedure attest to its robustness.[4]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This provides a powerful method for forging a C-C bond between an aromatic or heteroaromatic core and the isopropoxymethyl group, a "dissonant" disconnection that offers greater flexibility in retrosynthetic analysis.[4][6]
This transformation is particularly valuable in drug discovery, where the introduction of ether functionalities can modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability. The stability and ease of handling of the trifluoroborate salt make it an ideal reagent for high-throughput screening and library synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Cross-Coupling
This protocol is based on the optimized conditions for the cross-coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides.[4]
Materials:
-
Aryl or Heteroaryl Halide (e.g., 4-chlorobenzonitrile) (1 equiv.)
-
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide (1.1 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv., 3 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.06 equiv., 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3 equiv.)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (0.5 mmol, 1 equiv.), Potassium trifluoro[(propan-2-yloxy)methyl]boranuide (0.55 mmol, 1.1 equiv.), Pd(OAc)₂ (0.015 mmol, 3 mol%), RuPhos (0.03 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol, 3 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (10:1) solvent mixture via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl or heteroaryl isopropoxymethyl ether.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Conditions
| Parameter | Condition | Rationale / Reference |
| Catalyst | Pd(OAc)₂ (3 mol%) | Pre-catalyst for generating the active Pd(0) species. |
| Ligand | RuPhos (6 mol%) | A sterically hindered, electron-rich phosphine ligand that is highly effective for cross-coupling with aryl chlorides.[4] |
| Base | Cs₂CO₃ (3 equiv.) | Promotes the transmetalation step and is a commonly used effective base for these reactions.[4][10] |
| Solvent | Dioxane/H₂O (10:1) | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.[4] |
| Temperature | 100 °C | Provides the necessary thermal energy to drive the catalytic cycle, especially the oxidative addition to aryl chlorides. |
Mechanistic Considerations and Field Insights
The accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate. The choice of a highly active ligand like RuPhos is crucial, especially when using less reactive aryl chlorides as electrophiles.[4]
-
Transmetalation: This is the turnover-limiting step in many cases. The organic group is transferred from the boron atom to the palladium center. The base is believed to play a critical role here, possibly by forming a more nucleophilic boronate species from the trifluoroborate salt.[11] The precise mechanism of activation for trifluoroborates is still a subject of study, but it is thought to involve hydrolysis to a boronic acid or direct interaction with the palladium complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, regenerating the Pd(0) catalyst and releasing the final product.
The superior performance of potassium organotrifluoroborates can be attributed to their tetracoordinate nature, which protects the C-B bond from premature cleavage (protodeboronation) under the basic reaction conditions, a common side reaction with boronic acids.[3][5] This leads to higher yields and requires only a small excess of the boron reagent, improving atom economy.
Conclusion
Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a highly stable, efficient, and versatile reagent for the introduction of the isopropoxymethyl group into complex molecules. Its synthesis is straightforward and scalable, and its application in Suzuki-Miyaura cross-coupling reactions is robust and high-yielding. For professionals in drug development, the use of this and other potassium organotrifluoroborates represents a strategic advantage, enabling more reliable and efficient synthetic routes to novel chemical entities. The insights and protocols provided in this guide are designed to facilitate the immediate and successful application of this powerful synthetic tool.
References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Figueroa, R. (2005). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 73(15), 5945–5950. [Link]
-
Molander, G. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Molander, G. A., & Biolatto, B. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(4), 313-324. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2682–2692. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Zukerman-Schpector, J., Guadagnin, R. C., Stefani, H. A., & do Canto Visentin, L. (2009). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(2), m192. [Link]
-
Zukerman-Schpector, J., Guadagnin, R. C., Stefani, H. A., & do Canto Visentin, L. (2009). Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
